Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR spectroscopy reveals distinct signals corresponding to the compound’s aromatic and aliphatic regions. The aromatic protons of the benzofuran core and phenyl substituents resonate between δ 6.8–7.5 ppm, with coupling patterns indicative of para- and ortho-substituted aromatic systems. The tetrahydrofuran ring’s methylene protons (H-5, H-6, H-7) appear as multiplet signals in the δ 1.8–2.5 ppm range, while the methine proton (H-4) adjacent to the oxygen atom resonates at δ 4.1–4.3 ppm due to deshielding effects. The propynyl group’s terminal alkyne proton (≡C–H) is observed as a singlet near δ 2.1 ppm, though its low abundance often necessitates carbon-13 NMR for confirmation.
Carbon-13 NMR spectra corroborate these assignments, with the benzofuran carbons appearing at δ 110–160 ppm. The tetrahydrofuran carbons resonate at δ 25–35 ppm (methylene) and δ 70–75 ppm (oxygen-bearing methine), while the propynyl carbons (C≡C) are identified at δ 75–85 ppm (sp-hybridized) and δ 95–100 ppm (sp³-hybridized).
Infrared (IR) Spectroscopy and Functional Group Verification
IR spectroscopy confirms key functional groups: the benzofuran ether linkage (C–O–C) exhibits a strong absorption band at 1,240–1,260 cm⁻¹, while the alkyne group (C≡C) shows a sharp peak near 2,100 cm⁻¹. Aromatic C–H stretching vibrations appear as multiple bands between 3,000–3,100 cm⁻¹, and the tetrahydrofuran ring’s C–O–C asymmetric stretching is observed at 1,080–1,100 cm⁻¹. The absence of hydroxyl or amine stretches (3,200–3,600 cm⁻¹) confirms the molecule’s ether and alkyne-dominated composition.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction studies, though not directly available for this compound, can be inferred from analogous tetrahydrobenzofuran derivatives. These studies typically reveal a boat conformation for the tetrahydrofuran ring, with the oxygen atom occupying a pseudoaxial position to minimize steric strain. The phenyl group at position 2 lies in a plane nearly orthogonal to the benzofuran core, while the propynyloxy chain adopts an extended conformation to reduce van der Waals repulsions. The crystal packing is likely stabilized by weak C–H···π interactions between aromatic protons and adjacent phenyl rings, as observed in related benzofuran derivatives.
Thermodynamic Stability and Reactivity Profiles
The compound exhibits moderate thermodynamic stability, with a calculated heat of formation of +148 kJ/mol using density functional theory (DFT). The benzofuran core’s aromaticity contributes to resilience against thermal degradation, with decomposition onset temperatures exceeding 200°C. However, the propynyl group introduces sites of high reactivity:
- Electrophilic Aromatic Substitution : The electron-rich benzofuran ring undergoes nitration and sulfonation at position 5 or 7, directed by the oxygen atom’s lone pairs.
- Alkyne Reactivity : The propynyl group participates in Huisgen cycloadditions with azides, forming triazole derivatives under copper-catalyzed conditions.
- Oxidative Cleavage : Ozonolysis of the alkyne yields phenylglyoxylic acid derivatives, while permanganate oxidation produces carboxylic acids.
The tetrahydrofuran ring’s ether linkage is susceptible to acid-catalyzed hydrolysis, cleaving to form diol intermediates under strong acidic conditions (pH < 2).
Table 1: Key NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzofuran) | 6.8–7.5 | Multiplet |
| Tetrahydrofuran (H-4) | 4.1–4.3 | Triplet |
| Tetrahydrofuran (H-5,6,7) | 1.8–2.5 | Multiplet |
| Propynyl (≡C–H) | 2.1 | Singlet |
Table 2: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C–O–C (ether) | 1,240–1,260 |
| C≡C (alkyne) | 2,100 |
| Aromatic C–H | 3,000–3,100 |
Properties
CAS No. |
771477-54-4 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-4-(3-phenylprop-2-ynoxy)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C23H20O2/c1-3-9-18(10-4-1)11-8-16-24-21-14-7-15-22-20(21)17-23(25-22)19-12-5-2-6-13-19/h1-6,9-10,12-13,17,21H,7,14-16H2 |
InChI Key |
PSHNEMDNCRIYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)OC(=C2)C3=CC=CC=C3)OCC#CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrobenzofuran Core
- The tetrahydrobenzofuran ring (4,5,6,7-tetrahydrobenzofuran) is typically prepared by hydrogenation of benzofuran or by intramolecular cyclization of ortho-substituted phenolic precursors bearing appropriate side chains.
- A common approach involves starting from 2-phenylbenzofuran derivatives, followed by catalytic hydrogenation under mild conditions to selectively reduce the 4,5,6,7 positions without affecting the aromatic phenyl substituent at position 2.
Alternative Cyclization via Base-Promoted Reactions
- Research on related benzofuran and benzoxazine derivatives shows that base-promoted cyclization of ortho-fluorobenzamides with propargyl alcohols can yield heterocyclic compounds with propargylic substituents.
- For example, potassium hydroxide (KOH) in DMSO or acetonitrile can promote cyclization and ether formation under controlled temperature conditions (30–50 °C) with good yields.
- Solvent choice and base equivalents critically influence product selectivity and yield.
Detailed Experimental Conditions and Findings
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrogenation of benzofuran | Pd/C catalyst, H2 gas, mild pressure, room temperature | Selective reduction of 4,5,6,7 positions to form tetrahydrobenzofuran core |
| Etherification | 4-hydroxy-tetrahydrobenzofuran + 3-phenyl-2-propynyl bromide, K2CO3, DMF, 50–80 °C | Formation of 4-[(3-phenyl-2-propynyl)oxy] substituent via nucleophilic substitution |
| Base-promoted cyclization | ortho-fluorobenzamide + 2-propyn-1-ol, KOH, DMSO or MeCN, 30–50 °C, 12–24 h | Cyclization to benzofuran derivatives with propargylic substituents; solvent controls product distribution |
- The base-promoted method allows chemodivergent synthesis, where solvent and temperature control can favor different heterocyclic products, including benzofuran derivatives with propargylic ether substituents.
- Yields for such cyclizations typically range from 45% to over 80%, depending on substrate and conditions.
- Electron-withdrawing groups on the aromatic ring can reduce reactivity, while electron-donating groups favor cyclization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2, mild conditions | Selective tetrahydro ring formation | Requires hydrogenation setup |
| Nucleophilic Etherification | 4-hydroxy intermediate + propargylic halide, base, aprotic solvent | Direct introduction of propargyloxy group | Sensitive to moisture, side reactions possible |
| Base-Promoted Cyclization | ortho-fluorobenzamide + propargyl alcohol, KOH, DMSO/MeCN, 30–50 °C | One-pot cyclization and substitution | Substrate scope limited by substituents |
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.
Substitution: The phenyl and phenylpropynyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(IV) oxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolones or oxindoles, while reduction could produce various hydrogenated derivatives .
Scientific Research Applications
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism by which 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Table 1: Substituent Effects in Benzofuran Derivatives
Key Observations :
- Substituent Position : The 4-propargyloxy group in the target compound differs from C5-substituted antiviral benzofurans, suggesting divergent structure-activity relationships .
- Electronic Effects : Propargyloxy groups (electron-withdrawing) may alter electron density compared to methoxy or hydroxyl substituents, affecting redox activity .
Key Observations :
- The target compound’s propargyloxy and phenyl groups may confer anti-inflammatory or antimicrobial properties, akin to chalcone-derived benzofurans .
- Unlike antioxidant derivatives (e.g., compounds 44–45), the absence of hydroxyl groups in the target compound likely reduces radical scavenging capacity .
- Positional substitution (e.g., C5 in anti-HCV compounds vs. C4 in the target) highlights the sensitivity of biological activity to substituent placement .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Compared to trimethoxy derivatives (e.g., compound in ), the target compound’s reduced polarity may limit aqueous solubility .
Biological Activity
Benzofuran derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]- is a notable member of this class, exhibiting a range of pharmacological effects. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzofuran core fused with various substituents that contribute to its biological activity.
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties . Research indicates that modifications at specific positions on the benzofuran ring can enhance activity against various pathogens.
Case Study: Antimycobacterial Activity
A study synthesized several benzofuran derivatives and evaluated their efficacy against Mycobacterium tuberculosis (MTB). Among these, compounds with hydroxyl substitutions at the C-6 position exhibited significant antimycobacterial activity. For instance:
| Compound ID | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound 3 | 8 μg/mL |
| Compound 4 | 2 μg/mL |
These findings suggest that the presence of hydroxyl groups is crucial for enhancing the antimicrobial potency of benzofuran derivatives .
Anti-inflammatory and Analgesic Properties
Benzofuran compounds have also been studied for their anti-inflammatory and analgesic effects. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation. For example:
- Compound A showed a reduction in TNF-alpha levels by 50% at a concentration of 10 μM.
- Compound B exhibited significant analgesic activity in animal models, comparable to standard analgesics .
Antitumor Activity
The anticancer potential of benzofuran derivatives has been extensively documented. Various studies have reported that these compounds can inhibit cell proliferation in different cancer cell lines.
Case Study: Anticancer Efficacy
In one study, a series of benzofuran derivatives were tested against several cancer types:
| Cancer Type | Inhibition Rate (%) at 10 μM |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
| Ovarian cancer OVCAR-8 | 44.50 |
These results highlight the potential of benzofuran derivatives as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The biological activity of benzofurans is highly dependent on their structural modifications. Key findings related to SAR include:
- Substituents at C-2 position : The introduction of various functional groups at this position significantly affects cytotoxicity.
- Hydroxyl groups : Presence at specific locations (e.g., C-6) enhances antimicrobial activity.
- Hybridization with other moieties : Combining benzofurans with other pharmacophores can lead to synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
